3,5-Diamino-2,6-dimethylpyridine
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Overview
Description
3,5-Pyridinediamine, 2,6-dimethyl-: is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by the presence of two amino groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Pyridinediamine, 2,6-dimethyl- typically involves the nitration of 2,6-dimethylpyridine followed by reduction. The nitration step introduces nitro groups at the 3 and 5 positions, which are subsequently reduced to amino groups. Common reagents for the nitration include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods: Industrial production of 3,5-Pyridinediamine, 2,6-dimethyl- follows similar synthetic routes but is optimized for large-scale production. This involves continuous flow reactors for nitration and reduction steps, ensuring efficient heat and mass transfer. The use of robust catalysts and recycling of reagents are common practices to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,5-Pyridinediamine, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 3,5-Dinitro-2,6-dimethylpyridine.
Reduction: 2,6-Dimethylpiperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of 3,5-Pyridinediamine, 2,6-dimethyl-.
Scientific Research Applications
Chemistry: 3,5-Pyridinediamine, 2,6-dimethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of pharmaceuticals. It has been studied for its antimicrobial and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its derivatives are employed in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3,5-Pyridinediamine, 2,6-dimethyl- in biological systems involves its interaction with cellular components. The amino groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also act as a ligand, binding to metal ions and influencing enzymatic activities .
Molecular Targets and Pathways:
Proteins: Interaction with amino acid residues through hydrogen bonding.
Nucleic Acids: Binding to DNA or RNA, potentially affecting gene expression.
Enzymes: Acting as an inhibitor or activator by binding to the active site or allosteric sites.
Comparison with Similar Compounds
3,5-Diaminopyridine: Lacks the methyl groups at the 2 and 6 positions.
2,6-Diaminopyridine: Lacks the amino groups at the 3 and 5 positions.
2,6-Dimethylpyridine: Lacks the amino groups at the 3 and 5 positions
Uniqueness: 3,5-Pyridinediamine, 2,6-dimethyl- is unique due to the presence of both amino and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
56568-40-2 |
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Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2,6-dimethylpyridine-3,5-diamine |
InChI |
InChI=1S/C7H11N3/c1-4-6(8)3-7(9)5(2)10-4/h3H,8-9H2,1-2H3 |
InChI Key |
OETRWXQVEHAAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)N)N |
Origin of Product |
United States |
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